6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a chloro group, a cyanomethoxy group, a methylsulfanyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyanomethoxy intermediate: This step involves the reaction of 4-hydroxybenzonitrile with methylene chloride in the presence of a base to form 4-(cyanomethoxy)phenyl.
Introduction of the chloro group: The intermediate is then chlorinated using thionyl chloride or another chlorinating agent to introduce the chloro group at the desired position.
Formation of the pyridine ring: The chlorinated intermediate is reacted with 2-mercaptopyridine under basic conditions to form the pyridine ring with a methylsulfanyl group.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide using an amine source such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[4-(methoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide: Similar structure but with a methoxy group instead of a cyanomethoxy group.
6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(ethylsulfanyl)pyridine-3-carboxamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of the cyanomethoxy group in 6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. Additionally, the combination of the chloro, methylsulfanyl, and carboxamide groups provides a distinctive chemical profile that can be exploited for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-chloro-N-[4-(cyanomethoxy)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-22-15-12(6-7-13(16)19-15)14(20)18-10-2-4-11(5-3-10)21-9-8-17/h2-7H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXDQZUJAHZHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)Cl)C(=O)NC2=CC=C(C=C2)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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